1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one

描述

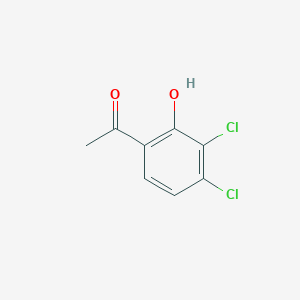

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one is an aromatic ketone with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and various industrial applications.

准备方法

The synthesis of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the Fries rearrangement of 2-chlorophenyl acetate with aluminum chloride, conducted without a solvent at temperatures between 110°C and 180°C . Another method utilizes tetrachloroethane as a solvent at 70-80°C . These methods yield the desired product with varying efficiencies, typically ranging from 40% to 21% .

化学反应分析

Substitution Reactions

The chlorine atoms at positions 3 and 4 undergo nucleophilic aromatic substitution under controlled conditions.

Hydroxylation

Reaction with aqueous sodium hydroxide at elevated temperatures (80–100°C) replaces chlorine atoms with hydroxyl groups. For example:

Yields depend on reaction time and stoichiometry of hydroxide ions .

Chlorination

Further chlorination with chlorine gas in glacial acetic acid introduces additional chlorine substituents. This reaction requires temperatures below 20°C to prevent over-chlorination .

Condensation Reactions

The ketone group participates in condensation with nitrogen-containing nucleophiles.

Hydrazine Derivatives

Reaction with hydrazine hydrate in ethanol under reflux forms hydrazones:

These derivatives serve as intermediates for heterocyclic syntheses (e.g., pyrazoles, triazoles) .

Thiourea Reactions

Condensation with thiourea in ethanol yields bis-thiourea adducts, which cyclize under acidic conditions to form dithiazole derivatives :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Thiourea (2 eq) | Ethanol, reflux, 2 h | 1,1-(5-Acetyl-4-hydroxy-1,3-phenylene)bis(thiourea) | 78% |

Radical Addition-Cyclization

Under visible-light catalysis with Ru(bpy)₃Cl₂, the compound undergoes radical-based cascade reactions. For example, with ethyl bromodifluoroacetate:

-

CF₂ radical addition to the α,β-unsaturated ketone.

-

Cyclization via hydroxyl group participation.

Key Data from Photoredox Reactions

| Catalyst | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Ru(bpy)₃Cl₂ (1 mol%) | NaHSO₃ | DMSO | 24 h | 81% |

Acid-Catalyzed Cyclization

In the presence of H₂SO₄ or HCl, the compound forms fused heterocycles. For instance:

-

Reaction with hexane-2,5-dione yields pyrrol-1-yl derivatives .

-

Cyclization with pentane-2,4-dione produces pyrazole derivatives .

Oxidation

Treatment with hydrogen peroxide in acetic acid oxidizes side chains or modifies substituents. This is critical for introducing hydroxyl groups or epoxides .

Reduction

Catalytic hydrogenation (e.g., Raney Ni) reduces ketones to secondary alcohols, though this is less common due to steric hindrance from chlorine substituents .

Esterification

The phenolic hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For example:

This reaction is pH-sensitive and proceeds optimally in anhydrous conditions .

Stability and Reactivity Notes

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 1-(3,4-dichloro-2-hydroxyphenyl)ethan-1-one exhibit promising antimicrobial properties. A study reported the synthesis of various derivatives that showed activity against multidrug-resistant bacterial strains. The compound's structure allows for modifications that enhance its efficacy against specific pathogens, making it a potential candidate for developing new antimicrobial agents .

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been explored in several studies. For instance, derivatives have been synthesized and tested for their cytotoxic effects on various cancer cell lines. The introduction of dichloro and hydroxy groups is believed to play a crucial role in the compound's mechanism of action, potentially leading to apoptosis in cancer cells .

Agricultural Applications

Herbicidal Properties

this compound has shown herbicidal activity in preliminary studies. It acts by inhibiting specific biochemical pathways in plants, leading to growth suppression. This property can be harnessed for developing new herbicides that target broadleaf weeds while minimizing harm to cereal crops .

Pesticide Development

The compound's structure allows for modifications that can enhance its effectiveness as a pesticide. Research is ongoing to evaluate its efficacy against common agricultural pests and its safety profile when used in field conditions .

Material Sciences

Polymer Additives

In material sciences, this compound is being investigated as an additive in polymer formulations. Its inclusion can improve the thermal stability and mechanical properties of the resulting materials. Studies are exploring its compatibility with various polymer matrices and the resulting effects on material performance .

Data Summary Table

Case Studies

-

Antimicrobial Efficacy Study

A recent study synthesized multiple derivatives of this compound and tested them against WHO-priority pathogens. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential for clinical applications in treating resistant infections . -

Herbicidal Activity Assessment

Field trials were conducted to assess the herbicidal effectiveness of the compound on common weeds in cereal crops. The results showed a marked reduction in weed biomass without adversely affecting crop yield, indicating its potential utility in sustainable agriculture practices . -

Polymer Development Research

Investigations into the use of this compound as a polymer additive revealed improvements in both mechanical strength and thermal resistance of bio-based polymers. This opens avenues for environmentally friendly materials with enhanced performance characteristics .

作用机制

The mechanism of action of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways . The presence of chlorine atoms enhances its reactivity and binding affinity to target molecules, contributing to its effectiveness in various applications .

相似化合物的比较

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one can be compared with similar compounds such as:

1-(3,5-Dichloro-2-hydroxyphenyl)ethan-1-one: This compound has similar structural features but differs in the position of chlorine atoms, affecting its reactivity and applications.

1-(3-Chloro-2-hydroxyphenyl)ethan-1-one: With only one chlorine atom, this compound exhibits different chemical properties and reactivity patterns.

2-Acetyl-4,6-dichlorophenol: Another related compound with distinct substitution patterns on the phenyl ring, leading to varied applications.

生物活性

Introduction

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one, also known as 3',5'-dichloro-2'-hydroxyacetophenone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C8H6Cl2O2

- Molecular Weight: 207.04 g/mol

- Structure: The compound features a phenolic hydroxyl group and dichloro substitutions that enhance its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding: The hydroxyl group facilitates hydrogen bonding with enzymes and receptors.

- Lipophilicity: The presence of chlorine atoms increases lipophilicity, aiding membrane penetration and enhancing bioavailability .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against Gram-positive bacteria. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Enterococcus faecalis | 128 |

| Clostridium difficile | 128 |

These results indicate that the compound has potential as a therapeutic agent against antibiotic-resistant strains .

Anticancer Activity

In vitro studies have shown that derivatives of this compound possess significant anticancer properties. For example, in A549 human lung cancer cell lines, the compound reduced cell viability significantly:

| Compound | Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| 3',5'-Dichloro-2'-hydroxyacetophenone | 21.2 | <0.001 |

This suggests that the compound may inhibit cancer cell proliferation effectively .

Study on Antimicrobial Resistance

A study focused on the antimicrobial efficacy of this compound against multidrug-resistant pathogens highlighted its potential as a novel antimicrobial agent. The compound was tested against various strains harboring resistance determinants, demonstrating significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Anticancer Research

Another research initiative explored the anticancer effects of the compound in various cancer models. The incorporation of the dichloro substitution was found to enhance cytotoxicity significantly compared to non-substituted analogs. This study underlines the importance of structural modifications in developing effective anticancer agents .

属性

IUPAC Name |

1-(3,4-dichloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPWSRGXLFGVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556991 | |

| Record name | 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55736-71-5 | |

| Record name | 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。